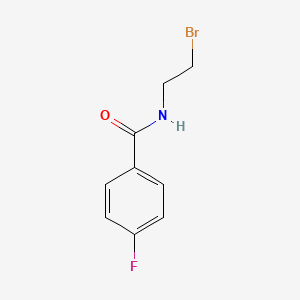

N-(2-bromoethyl)-4-fluorobenzamide

Descripción general

Descripción

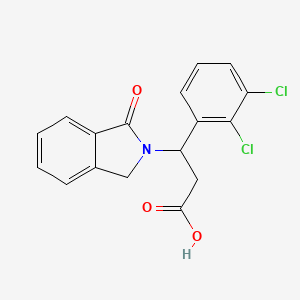

“N-(2-Bromoethyl)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For “N-(2-Bromoethyl)phthalimide”, the molecular formula is C10H8BrNO2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For “N-(2-Bromoethyl)phthalimide”, it appears as a white to cream-colored crystalline powder .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

N-(2-bromoethyl)-4-fluorobenzamide is related to a class of compounds that have been studied for their crystal structure properties. For instance, the crystal structures of similar N-phenyl benzamides, including fluorobenzamides, have been analyzed to understand the conformational properties of these molecules (Suchetan et al., 2016).

Antimicrobial Activity

Compounds structurally related to N-(2-bromoethyl)-4-fluorobenzamide have been synthesized and evaluated for antimicrobial activities. For example, certain fluorobenzamides have shown promising antimicrobial effects against various bacterial and fungal strains (Desai, Rajpara & Joshi, 2013).

Analysis of Spin-Spin Couplings

Research on 2-fluorobenzamide, a compound similar to N-(2-bromoethyl)-4-fluorobenzamide, has provided insights into the spin-spin couplings and hydrogen bonding in molecular structures, which are crucial for understanding molecular interactions and behaviors (Rae et al., 1993).

PET Imaging Applications

N-(2-bromoethyl)-4-fluorobenzamide-related compounds have been explored for their potential in PET (Positron Emission Tomography) imaging. Specifically, derivatives like N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide have been synthesized and studied for their high affinity to σ receptors, suggesting potential applications in imaging sigma receptors in various medical conditions (Shiue et al., 1997).

Anticancer Activity

Research on benzamide derivatives, including those with fluorine substitutions, has explored their potential anticancer activities. Some of these compounds have shown cytotoxic activity against cancer cells, suggesting a possible role in cancer treatment (Kesuma et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-bromoethyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSCXDBIFDPAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromoethyl)-4-fluorobenzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2646819.png)

![1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B2646820.png)

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2646825.png)

![6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2646826.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2646827.png)

![3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one](/img/structure/B2646833.png)

![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)

![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)